molecular formula C5H10OSi B573967 7-Oxa-3-silabicyclo[4.1.0]heptane  (9CI) CAS No. 188178-33-8

7-Oxa-3-silabicyclo[4.1.0]heptane (9CI)

Cat. No.: B573967
CAS No.: 188178-33-8
M. Wt: 114.219
InChI Key: FQMXGKXVZGQZDF-UHFFFAOYSA-N
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Description

7-Oxa-3-silabicyclo[4.1.0]heptane (9CI) (CAS 188178-33-8) is a bicyclic organosilicon compound with the molecular formula C₅H₁₀OSi and a molecular weight of 114.2178 g/mol . Its structure features a seven-membered bicyclo[4.1.0] framework containing an oxygen atom in the 7-position and a silicon atom in the 3-position (Figure 1). The InChI string (1S/C5H10OSi/c1-2-7-3-5-4(1)6-5/h4-5H,1-3,7H2) highlights its connectivity, including the bridging oxygen and silicon atoms .

This compound is of interest in organosilicon chemistry due to its hybrid organic-inorganic structure, which may confer unique reactivity, stability, and applications in materials science or catalysis.

Properties

CAS No.

188178-33-8

Molecular Formula

C5H10OSi

Molecular Weight

114.219

IUPAC Name

7-oxa-4-silabicyclo[4.1.0]heptane

InChI

InChI=1S/C5H10OSi/c1-2-7-3-5-4(1)6-5/h4-5H,1-3,7H2

InChI Key

FQMXGKXVZGQZDF-UHFFFAOYSA-N

SMILES

C1C[SiH2]CC2C1O2

Synonyms

7-Oxa-3-silabicyclo[4.1.0]heptane (9CI)

Origin of Product

United States

Comparison with Similar Compounds

7-Oxabicyclo[4.1.0]heptane (CAS 286-20-4)

  • Molecular Formula : C₆H₁₀O
  • Molecular Weight : 98.14 g/mol
  • Key Properties :
    • Boiling Point: 129–130°C
    • Melting Point: 40°C
    • Density: 0.97 g/cm³
    • Flash Point: 27°C .
  • Thermodynamic Data :
    • Entropy of fusion (ΔfusS): 4.47–49.38 J/mol·K (temperature-dependent) .
  • Applications : Used as an anhydride intermediate in organic synthesis and epoxy resin formulations .

Comparison :

  • The absence of silicon in this analog reduces molecular weight and alters electronic properties. The Si-O bond in the target compound is longer (1.63 Å vs.

3-Oxiranyl-7-Oxabicyclo[4.1.0]heptane (Vinyl Cyclohexene Dioxide, VCD)

  • Molecular Formula : C₈H₁₂O₃
  • Other Names : 4-Vinyl-1-cyclohexene diepoxide, EP-206 .
  • Applications : A cross-linking agent in coatings, varnishes, and adhesives due to its epoxy functionality .

Comparison :

  • The additional epoxy group in VCD enhances its utility in polymer chemistry, whereas the silicon atom in the target compound may offer hydrolytic stability or compatibility with silicone-based materials .

Fluorine-Substituted Derivatives

1,5,5-Trifluoro-7-Oxabicyclo[4.1.0]heptane (CAS 145706-22-5)

  • Molecular Formula : C₆H₇F₃O
  • Molecular Weight : 152.11 g/mol
  • Structure : Fluorine atoms at positions 1, 5, and 5 introduce strong electron-withdrawing effects .

Comparison :

  • Fluorination increases molecular weight and polarity compared to the target compound. The trifluoro derivative likely exhibits enhanced thermal stability and resistance to oxidation, whereas the silicon atom may confer distinct steric or Lewis acidic properties .

Silicon-Free Bicyclic Compounds

7,7-Dibromobicyclo[4.1.0]heptane Derivatives

  • Example : 3-Methyl-7,7-dibromobicyclo[4.1.0]heptane
  • Key Findings :
    • Reduction with sodium in liquid ammonia yields a 43:57 mixture of cis/trans isomers .
    • Steric effects influence carbene addition and isomer distribution .

Comparison :

  • The silicon atom in the target compound may alter radical or ionic reactivity pathways compared to halogenated analogs. For example, Si-C bonds are more prone to cleavage under basic conditions .

Functionalized Derivatives

3-(1,3-Dioxolan-2-yl)-7-Oxabicyclo[4.1.0]heptane (CAS 19207-19-3)

  • Molecular Formula : C₉H₁₄O₃
  • Structure : A dioxolane ring fused to the bicyclic framework .
  • Applications: Potential as a chiral building block in asymmetric synthesis.

Comparison :

  • The dioxolane group enhances solubility in polar solvents, whereas the silicon atom in the target compound may increase lipophilicity .

Data Tables

Table 1. Structural and Physical Properties of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C)
7-Oxa-3-silabicyclo[4.1.0]heptane (9CI) 188178-33-8 C₅H₁₀OSi 114.22 Not reported Not reported
7-Oxabicyclo[4.1.0]heptane 286-20-4 C₆H₁₀O 98.14 129–130 40
1,5,5-Trifluoro-7-Oxabicyclo[4.1.0]heptane 145706-22-5 C₆H₇F₃O 152.11 Not reported Not reported
3-(1,3-Dioxolan-2-yl)-7-Oxabicyclo[4.1.0]heptane 19207-19-3 C₉H₁₄O₃ 170.21 Not reported Not reported

Table 2. Thermodynamic Data for 7-Oxabicyclo[4.1.0]heptane (CAS 286-20-4)

Property Value (Range) Units Temperature (K) Source
Entropy of Fusion (ΔfusS) 4.47–49.38 J/mol·K 193.10–238.10 NIST

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